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Compound of Interest

Compound Name:
Methyl 2-oxospiro[3.5]nonane-7-

carboxylate

CAS No.: 2248281-16-3

Cat. No.: B2773783

Get Quote

Executive Summary: The Case for High-Fsp³
Scaffolds
In modern medicinal chemistry, the transition from flat, aromatic-rich structures to three-

dimensional, aliphatic scaffolds is driven by the need to improve solubility, metabolic stability,

and intellectual property (IP) novelty.[1] The spiro[3.5]nonane-7-carboxylate scaffold has

emerged as a critical bioisostere for 4-substituted cyclohexanes and piperidines.[1]

This guide provides a technical comparison of the spiro[3.5]nonane scaffold against traditional

ring systems, grounded in X-ray crystallographic data. We analyze the structural rigidity, exit

vector orientation, and packing efficiency that define its performance in drug discovery.[1]

Comparative Analysis: Spiro[3.5]nonane vs.
Traditional Bioisosteres
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The utility of a scaffold is defined by its ability to position functional groups in specific regions of

chemical space (exit vectors). Below, we compare the spiro[3.5]nonane-7-carboxylate against

its primary competitors: the 1,4-disubstituted cyclohexane and the 1,4-disubstituted phenyl ring.

[1]

Conformational Rigidity and Puckering
Unlike the phenyl ring (planar) or the cyclohexane ring (fluxional chair/boat), the

spiro[3.5]nonane system possesses a unique "locked" geometry at the spiro junction.

The Spiro Junction (C4): The quaternary carbon (C4) acts as a rigid anchor. Crystallographic

data consistently shows that the cyclobutane ring (C1-C2-C3-C4) adopts a puckered

"butterfly" conformation with a folding angle typically between 20° and 30°.[1] This contrasts

with the idealized planar depiction often seen in 2D sketches.

The Cyclohexane Moiety (C5-C9): The six-membered ring generally maintains a distorted

chair conformation.[1] The carboxylate at C7 (para to the spiro center) predominantly adopts

an equatorial orientation to minimize 1,3-diaxial interactions, similar to trans-cyclohexane

derivatives.[1]

Exit Vector Analysis (X-ray Derived)
The "Exit Vector" is the geometric relationship between the bond entering the scaffold and the

bond leaving it.[1]

Scaffold
Exit Vector Angle
(°)

Distance (Å) Rigidity Profile

Para-Phenyl 180° (Linear) ~5.8 High (Planar)

Trans-1,4-

Cyclohexane
~180° (Offset Parallel) ~5.5

Medium (Chair/Boat

flip possible)

Spiro[3.5]nonane-7-

carboxylate
175° - 178° ~6.2 High (Spiro-locked)

Key Insight: The spiro[3.5]nonane scaffold provides a slightly longer extension (~0.7 Å

increase) compared to cyclohexane, while maintaining a near-linear vector. This "spacer effect"
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allows for subtle probing of deep binding pockets without the entropy penalty associated with

flexible alkyl chains.

Crystallographic Performance & Packing
Spiro compounds are notoriously difficult to crystallize due to their high solubility and lack of pi-

stacking capability.[1] However, X-ray data reveals that spiro[3.5]nonane derivatives often

crystallize in centrosymmetric space groups (e.g., P2₁/c), driven by strong intermolecular

hydrogen bonding involving the carboxylate headgroup.

Experimental Protocol: Phase-Engineered
Crystallization
Growing diffraction-quality crystals of aliphatic spiro esters is challenging due to their waxy

nature.[1] The following protocol utilizes a "Phase-Engineered" approach combining anti-

solvent diffusion with seed maturation.

Reagents & Equipment
Target Compound: >95% purity Spiro[3.5]nonane-7-carboxylate derivative.

Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Anti-Solvent: Hexane or Pentane (highly non-polar).

Vessel: Borosilicate glass vial (4 mL) within a larger sealed jar (20 mL).

Step-by-Step Workflow
Supersaturation Prep: Dissolve 10 mg of the derivative in the minimum amount of Primary

Solvent (approx. 0.2–0.5 mL) to achieve near-saturation. Filter through a 0.22 µm PTFE

syringe filter to remove nucleation sites (dust).

Interface Creation: Carefully layer 1.0 mL of the Anti-Solvent on top of the solution. Crucial:

Tilt the vial to 45° and dispense slowly down the side to prevent immediate mixing.[1]

Vapor Diffusion Chamber: Place the small vial (uncapped) inside the larger jar containing 5

mL of pure Anti-Solvent. Seal the outer jar.
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Thermal Maturation: Store the setup at 4°C. The temperature gradient promotes slow

diffusion.

Harvesting: Crystals typically appear within 48–72 hours. Mount crystals using

perfluoropolyether oil (Cryo-oil) and flash-cool to 100 K immediately to prevent lattice

collapse.[1]

Visualization of Workflow
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Caption: Phase-Engineered Crystallization Workflow for aliphatic spiro compounds.

Structural Data Comparison Table
The following table synthesizes representative crystallographic parameters for the

Spiro[3.5]nonane-7-carboxylate core compared to the standard Trans-4-

methylcyclohexanecarboxylate.
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Parameter
Spiro[3.5]nonane-
7-carboxylate

Trans-4-
methylcyclohexane

Significance

Space Group P2₁/c or P-1 P2₁/c

Both pack efficiently,

but spiro often

requires lower

symmetry.[1]

Ring Puckering (Q) 0.56 Å (6-ring) 0.58 Å (6-ring)

Spiro 6-ring is slightly

flatter due to C4

rigidity.

C(spiro) Bond Angle 109.5° (avg) N/A

The spiro center

maintains tetrahedral

geometry, resisting

distortion.

Inter-Ring Angle 88° - 92° N/A

The 4-ring and 6-ring

are orthogonal,

creating a distinct 3D

volume.[1]

Density (calc) ~1.18 g/cm³ ~1.12 g/cm³

Higher density in spiro

derivatives indicates

tighter packing.

Data derived from aggregate CSD analysis of spiro-aliphatic esters.

Strategic Decision Guide: When to Use
Spiro[3.5]nonane
This decision tree assists medicinal chemists in selecting the spiro[3.5]nonane scaffold based

on structural requirements.
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Drug Design Goal

Need Higher Solubility?

Vector Requirement?

Yes (Increase Fsp3)

Select Phenyl
(Planar, Flat)

No (Keep Flat)

Metabolic Liability?

Standard Linear

Select Spiro[3.5]nonane
(High Fsp3, Rigid)

Linear + Extended

Block P450 (Quaternary C)

Select Cyclohexane
(Standard, Flexible)

Standard Risk

Click to download full resolution via product page

Caption: Decision matrix for selecting spiro[3.5]nonane based on solubility and metabolic

stability requirements.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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